molecular formula C20H21N3O4S B2761241 N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260905-13-2

N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2761241
CAS No.: 1260905-13-2
M. Wt: 399.47
InChI Key: GLDQEJMXVOTSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Photochemistry and Organic Synthesis

Medium-Ring Lactams Formation : The photochemistry of pyrimidinones demonstrates the formation of medium-ring lactams through irradiation, showcasing the synthetic utility of pyrimidinone derivatives in generating complex lactam structures, which are valuable in medicinal chemistry (Hirai et al., 1980).

Oxidative Radical Cyclization : Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to complex heterocycles demonstrates the versatility of pyrimidinyl acetamides in facilitating the synthesis of biologically relevant structures (Chikaoka et al., 2003).

Radiosynthesis

PET Imaging Ligands : The synthesis of selective radioligands like [18F]PBR111 for imaging the translocator protein with PET underscores the utility of pyrazolo[1,5-a]pyrimidineacetamides in developing diagnostic tools for neurological conditions (Dollé et al., 2008).

Antitumor Activity

Dual Inhibitors of Enzymes : Compounds like N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid have shown potent dual inhibition of thymidylate synthase and dihydrofolate reductase, suggesting their potential as antitumor agents (Gangjee et al., 2008).

Synthesis of Antimicrobial Compounds

Antimicrobial Pyrazolo[3,4-d]Pyrimidine Derivatives : Synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor and antimicrobial activities highlights the chemical versatility of pyrimidinyl derivatives in generating compounds with potential therapeutic applications (El-Morsy et al., 2017).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-12(2)10-23-19(26)18-16(8-9-28-18)22(20(23)27)11-17(25)21-15-6-4-14(5-7-15)13(3)24/h4-9,12H,10-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDQEJMXVOTSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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